2-phenoxy-N-(2-phenoxyphenyl)acetamide

Lipophilicity Membrane Permeability ADME Profiling

2-Phenoxy-N-(2-phenoxyphenyl)acetamide (CAS: 545430-19-1) is a synthetic diaryl ether acetamide derivative with the molecular formula C₂₀H₁₇NO₃ and molecular weight 319.36 g/mol. The compound is commercially available as a screening compound (e.g., ChemDiv catalog ID Y204-3091) and is structurally distinguished by the presence of two phenoxy moieties: one attached directly to the acetamide nitrogen via an ortho-substituted phenyl ring, and a second phenoxy group linked at the alpha-carbon of the acetamide backbone.

Molecular Formula C20H17NO3
Molecular Weight 319.4 g/mol
Cat. No. B5808880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenoxy-N-(2-phenoxyphenyl)acetamide
Molecular FormulaC20H17NO3
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2OC3=CC=CC=C3
InChIInChI=1S/C20H17NO3/c22-20(15-23-16-9-3-1-4-10-16)21-18-13-7-8-14-19(18)24-17-11-5-2-6-12-17/h1-14H,15H2,(H,21,22)
InChIKeySQUOOHVAWBWZSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenoxy-N-(2-phenoxyphenyl)acetamide: Chemical Identity and Physicochemical Profile for Procurement Evaluation


2-Phenoxy-N-(2-phenoxyphenyl)acetamide (CAS: 545430-19-1) is a synthetic diaryl ether acetamide derivative with the molecular formula C₂₀H₁₇NO₃ and molecular weight 319.36 g/mol . The compound is commercially available as a screening compound (e.g., ChemDiv catalog ID Y204-3091) and is structurally distinguished by the presence of two phenoxy moieties: one attached directly to the acetamide nitrogen via an ortho-substituted phenyl ring, and a second phenoxy group linked at the alpha-carbon of the acetamide backbone . Its computed logP of 4.3651 indicates significant lipophilicity relative to simpler N-(2-phenoxyphenyl)acetamide analogs . The compound belongs to a broader class of phenoxyphenyl acetamides that have been investigated for diverse biological applications including peripheral benzodiazepine receptor (PBR) targeting and anticancer activity [1].

Why Generic N-(2-Phenoxyphenyl)acetamide Analogs Cannot Substitute for 2-Phenoxy-N-(2-phenoxyphenyl)acetamide in Specialized Research


The structural and physicochemical divergence between 2-phenoxy-N-(2-phenoxyphenyl)acetamide and its simpler N-(2-phenoxyphenyl)acetamide derivatives is substantial and functionally consequential. The target compound contains a second phenoxy moiety at the acetamide alpha-position, which increases molecular weight by approximately 92 Da (from ~227 g/mol to ~319 g/mol) and elevates logP from ~2.37 to 4.3651 [1]. This lipophilicity shift alters membrane permeability, metabolic stability, and receptor-binding pharmacophore geometry in ways that cannot be compensated for by simple N-(2-phenoxyphenyl)acetamide analogs. Furthermore, literature evidence on structurally related phenoxyphenyl acetamides demonstrates that even minor modifications—such as halogen substitution on the phenyl ring or variation in N-benzyl substituents—produce marked differences in target binding affinity (Ki values ranging from 0.07 nM to >100 nM) and in vivo brain uptake (0.17-0.32% ID/g) [2]. Consequently, generic substitution without structural verification introduces uncontrolled variability that compromises experimental reproducibility and data interpretability in both in vitro screening and in vivo pharmacology studies.

Quantitative Differentiation Evidence for 2-Phenoxy-N-(2-phenoxyphenyl)acetamide Procurement Decisions


LogP Differential of ~1.98 Units vs. N-(2-Phenoxyphenyl)acetamide: Implications for Membrane Permeability and Compound Partitioning

2-Phenoxy-N-(2-phenoxyphenyl)acetamide exhibits a logP value of 4.3651, which is approximately 1.98 log units higher than the logP of 2.37-2.4 reported for the simpler N-(2-phenoxyphenyl)acetamide core structure [1]. This difference reflects the addition of the second phenoxy group at the acetamide alpha-position and translates to a theoretical ~95-fold increase in octanol-water partition coefficient. In the context of phenoxyphenyl acetamide class behavior, increased lipophilicity correlates with enhanced blood-brain barrier penetration, as demonstrated by radiolabeled phenoxyphenyl acetamide derivatives that achieved 0.17-0.32% ID/g brain uptake in rodent models [2].

Lipophilicity Membrane Permeability ADME Profiling Physicochemical Characterization

Molecular Weight Differential of ~92 g/mol Relative to Core N-(2-Phenoxyphenyl)acetamide Scaffold

2-Phenoxy-N-(2-phenoxyphenyl)acetamide has a molecular weight of 319.36 g/mol, representing an increase of approximately 92 g/mol compared to the core N-(2-phenoxyphenyl)acetamide scaffold (227.26 g/mol) [1]. This difference arises from the replacement of the acetamide methyl group with a phenoxymethyl moiety. The molecular weight places the target compound within the optimal range for CNS drug-likeness (typically <400 g/mol) while exceeding the fragment-like threshold (<300 g/mol), positioning it as a lead-like molecule suitable for hit-to-lead optimization rather than fragment-based screening libraries.

Molecular Weight Drug-likeness Fragment-based Screening Lead Optimization

Class-Level Inference: Phenoxyphenyl Acetamide Scaffold Delivers Sub-Nanomolar PBR Binding Affinity with Structurally Tunable Brain Uptake

Within the phenoxyphenyl acetamide structural class, potent PBR binding affinity has been quantitatively established. Radiolabeled derivatives such as N-(4-chloro-2-phenoxyphenyl)-N-(isopropoxybenzyl)acetamide (compound 3) and its methyl/ethyl homologs demonstrated Ki values of 0.07-0.19 nM for PBR in rat brain as measured by in vitro quantitative autoradiography [1]. These same compounds exhibited brain uptake of 0.17-0.32% ID/g in rats, confirming blood-brain barrier penetration. Critically, within this class, subtle structural modifications (chloro substitution at the 4-position of the phenoxyphenyl ring; variation in N-benzyl alkoxy chain length) did not substantially alter PBR binding affinity but did modulate metabolic stability and PET imaging signal-to-noise characteristics [2]. This evidence establishes that the phenoxyphenyl acetamide pharmacophore confers intrinsic PBR-targeting capability while the extended substitution pattern (including the second phenoxy group in the target compound) serves to fine-tune physicochemical and pharmacokinetic properties.

Peripheral Benzodiazepine Receptor PBR/TSPO Neuroinflammation Imaging PET Tracer Development

Class-Level Inference: Phenoxyacetamide Derivatives Exhibit Quantifiable Cytotoxicity Against HepG2 Hepatocellular Carcinoma Cells with Selectivity Over MCF-7

Semi-synthetic phenoxyacetamide derivatives have demonstrated cell-line-specific cytotoxic activity. In a 2023 study, compound I (a structurally related phenoxyacetamide derivative) exhibited an IC₅₀ of 1.43 µM against HepG2 liver cancer cells, compared to 6.52 µM for compound II and 5.32 µM for the reference chemotherapeutic 5-fluorouracil (5-FU) [1]. Against MCF-7 breast cancer cells, both compounds showed reduced potency, indicating a degree of cancer-type selectivity. Notably, compound I induced a 24.51-fold increase in total apoptotic cell death in HepG2 cells relative to control, mediated through G1/S cell cycle arrest and PARP-1 inhibition as confirmed by molecular docking [2]. In vivo tumor growth suppression was validated in animal models via tumor weight and volume measurements [3].

Anticancer Screening Hepatocellular Carcinoma PARP-1 Inhibition Apoptosis Induction

Cross-Study Comparison: N-(2-Phenoxyphenyl) Derivatives Achieve Single-Digit Picomolar EC₅₀ Values at D1 Dopamine Receptor via Allosteric Modulation

N-(2-Phenoxyphenyl)-substituted carboxamides have demonstrated potent activity at the human dopamine D1 receptor. Specifically, N-(2-phenoxyphenyl)-2-pyrazinecarboxamide (N-(2-phenoxyphenyl)pyrazinamide) exhibited an EC₅₀ of 0.00470 nM (4.70 pM) in a functional assay for D1 receptor modulation [1]. This compound was characterized as an allosteric modulator rather than an orthosteric agonist, representing a mechanistically differentiated approach to D1 receptor pharmacology [2]. While the target compound 2-phenoxy-N-(2-phenoxyphenyl)acetamide differs in having an acetamide rather than pyrazinecarboxamide moiety, the shared N-(2-phenoxyphenyl) pharmacophore element suggests potential for GPCR modulatory activity that warrants investigation.

Dopamine D1 Receptor Allosteric Modulation GPCR Screening Neuropharmacology

Patent-Documented Synthetic Utility: N-(2-Phenoxyphenyl)acetamide Core Serves as Versatile Intermediate for Diverse Derivative Synthesis

Patent literature establishes that N-(2-phenoxyphenyl)acetamide and its derivatives serve as valuable synthetic intermediates. US Patent 9,156,870 describes a synthetic procedure involving N-(2-phenoxyphenyl)acetamide (120 g, 528 mmol) reacted with potassium carbonate, palladium acetate, and pivalic acid to generate functionalized products [1]. Additionally, a 2024 patent application discloses preparation methods for N-(2-phenoxyphenyl)acetamide derivatives specifically for luminescent material synthesis applications [2]. The target compound 2-phenoxy-N-(2-phenoxyphenyl)acetamide, bearing an additional phenoxy handle, offers expanded derivatization potential compared to the simpler N-(2-phenoxyphenyl)acetamide core.

Synthetic Intermediate Derivatization Cross-Coupling Medicinal Chemistry

Evidence-Based Research and Industrial Application Scenarios for 2-Phenoxy-N-(2-phenoxyphenyl)acetamide


CNS-Targeted Screening Libraries for Neuroinflammation and PBR/TSPO Pharmacology

Based on class-level evidence that phenoxyphenyl acetamides achieve sub-nanomolar PBR binding affinity (Ki = 0.07-0.19 nM) and cross the blood-brain barrier (0.17-0.32% ID/g in rodent brain), 2-phenoxy-N-(2-phenoxyphenyl)acetamide is appropriately deployed in screening campaigns for neuroinflammatory targets [1]. Its elevated logP (4.3651) relative to simpler analogs predicts enhanced CNS penetration, making it particularly suitable for primary screens requiring blood-brain barrier permeability. The compound is recommended for inclusion in focused libraries targeting TSPO (translocator protein, formerly PBR) for neuroinflammation imaging agent development or glial cell activation studies [2].

Hepatocellular Carcinoma (HCC) Anticancer Screening and PARP-1 Inhibitor Discovery

Class-level data from phenoxyacetamide derivatives demonstrates potent cytotoxicity against HepG2 hepatocellular carcinoma cells (IC₅₀ as low as 1.43 µM, exceeding 5-FU potency) with 24.51-fold apoptosis induction and confirmed PARP-1 inhibition via molecular docking [3]. 2-Phenoxy-N-(2-phenoxyphenyl)acetamide is suitable for inclusion in anticancer compound libraries targeting HCC, particularly for phenotypic screening cascades that prioritize selective cytotoxicity over hepatoma versus non-hepatic cancer cell lines (MCF-7 comparison showing selectivity) [4]. The PARP-1 mechanism-of-action hypothesis provides a testable framework for follow-up mechanistic studies [5].

GPCR Allosteric Modulator Screening with Focus on Dopamine D1 Receptor Pharmacology

Cross-study evidence from N-(2-phenoxyphenyl)-2-pyrazinecarboxamide demonstrates that the N-(2-phenoxyphenyl) pharmacophore element supports picomolar-range functional activity (EC₅₀ = 0.00470 nM) at the human dopamine D1 receptor via an allosteric mechanism [6]. 2-Phenoxy-N-(2-phenoxyphenyl)acetamide, which preserves the critical N-(2-phenoxyphenyl) motif while introducing an extended acetamide substitution, is a rational inclusion in GPCR-focused screening decks, especially for programs seeking non-orthosteric modulators with novel intellectual property space. The allosteric mechanism of structurally related compounds suggests potential for probe development with reduced on-target toxicity profiles [7].

Medicinal Chemistry Scaffold Derivatization and Lead Optimization Campaigns

Patent evidence confirms the utility of N-(2-phenoxyphenyl)acetamide derivatives as versatile synthetic intermediates for cross-coupling chemistry (Pd-catalyzed functionalization at multi-gram scale: 120 g starting material) and as precursors for luminescent materials [8][9]. 2-Phenoxy-N-(2-phenoxyphenyl)acetamide, with its two distinct phenoxy ether linkages, provides orthogonal handles for sequential derivatization, enabling efficient structure-activity relationship (SAR) exploration. The compound is well-suited as a core scaffold for hit-to-lead optimization programs in both pharmaceutical and materials science contexts, offering diversification potential not available with simpler mono-phenoxy analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-phenoxy-N-(2-phenoxyphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.